(7-Fluoro-1H-indazol-3-yl)methanol

Factor Xa inhibition anticoagulant kinase inhibitor

Common challenge: sourcing a position-specific 7-fluoroindazole scaffold with crystallographic validation for factor Xa or kinase inhibitor programs. This C3-hydroxymethyl intermediate is the exact building block, providing a direct synthetic handle for P1/P4 pharmacophores. Key technical differentiators: - 60-fold potency gain vs. unsubstituted indazole analogs in factor Xa inhibition. - Specific 2.9 Å H-bond with Gly216 backbone; activity not reproducible with 5- or 6-fluoro isomers. - Fragment-compatible (MW 166.15 g/mol) for FBDD growing and linking strategies.

Molecular Formula C8H7FN2O
Molecular Weight 166.15 g/mol
Cat. No. B11918452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Fluoro-1H-indazol-3-yl)methanol
Molecular FormulaC8H7FN2O
Molecular Weight166.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C(=C1)F)CO
InChIInChI=1S/C8H7FN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-3,12H,4H2,(H,10,11)
InChIKeyUVBCZFGROXITMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(7-Fluoro-1H-indazol-3-yl)methanol – Building Block Overview


(7-Fluoro-1H-indazol-3-yl)methanol (CAS 1360929-76-5, molecular formula C8H7FN2O, molecular weight 166.15 g/mol) is a fluorinated indazole derivative featuring a hydroxymethyl group at the 3-position and a fluorine atom at the 7-position of the indazole bicyclic scaffold . Indazole derivatives are extensively investigated in medicinal chemistry due to their broad spectrum of biological activities, including kinase inhibition, anticancer effects, anti-inflammatory properties, and antimicrobial activity [1]. The 7-fluoro substitution is particularly notable, as structural biology studies demonstrate that the 7-fluoro atom can engage in hydrogen-bonding interactions with protein backbone residues—specifically, a 2.9 Å hydrogen bond with the N–H of Gly216 in the peptide backbone of factor Xa—thereby enhancing target binding affinity relative to non-fluorinated indazole analogs [2]. This compound serves primarily as a versatile intermediate and molecular scaffold in pharmaceutical research and development.

(7-Fluoro-1H-indazol-3-yl)methanol: Key SAR Differentiation


The position-specific fluorine substitution on the indazole scaffold is not a generic modification and cannot be substituted with non-fluorinated or alternatively fluorinated indazole analogs without measurable consequences for target engagement and molecular properties. Crystallographic evidence demonstrates that the 7-fluoro atom occupies a defined spatial volume and participates in specific hydrogen-bonding interactions (2.9 Å with Gly216 backbone N–H) that are structurally inaccessible to 5-fluoro, 6-fluoro, or non-fluorinated indazole isomers [1]. In a head-to-head comparative series, 7-fluoroindazole-containing factor Xa inhibitors exhibited approximately 60-fold greater potency (ΔΔG ≈ 2.4 kcal/mol) compared to the corresponding unsubstituted indazole analogs, confirming that the 7-fluoro substituent is not merely a lipophilicity-enhancing handle but a critical pharmacophoric element enabling productive protein-ligand interactions [1]. Substitution with (1H-indazol-3-yl)methanol (CAS 64132-13-4, MW 148.16 g/mol) or positional isomers such as (5-fluoro-1H-indazol-3-yl)methanol (CAS 518990-02-8) or (6-fluoro-1H-indazol-3-yl)methanol (CAS 518990-03-9) would therefore be expected to yield materially different structure-activity relationships and binding energetics.

(7-Fluoro-1H-indazol-3-yl)methanol – Evidence & Differentiation


Factor Xa Inhibition Advantage with 7-Fluoro Substitution

The 7-fluoroindazolyl moiety provides a quantifiable potency advantage over the unsubstituted indazole scaffold in factor Xa inhibition. Direct head-to-head comparison within a matched molecular series demonstrates that 7-fluoroindazole-containing compounds 25a and 25c exhibit approximately 60-fold greater inhibitory potency (ΔΔG ≈ 2.4 kcal/mol) compared to the corresponding non-fluorinated indazole analogs 25b and 25d [1]. This potency differential is mechanistically grounded in X-ray crystallography showing that the 7-fluoro atom hydrogen-bonds with the N–H of Gly216 (2.9 Å) in the factor Xa peptide backbone, maintaining a critical interaction with the protein's β-sheet domain while replacing a carbonyl group found in prior inhibitor series [1].

Factor Xa inhibition anticoagulant kinase inhibitor fluorine substitution

C3-Derivatizable Scaffold for ULK1 Kinase Inhibition

While (7-Fluoro-1H-indazol-3-yl)methanol itself exhibits limited direct activity (PubChem BioAssay ALA1707761 reports IC50 > 55.69 μM for the parent scaffold in a primary screening context ), this low intrinsic activity is consistent with its intended role as a synthetic intermediate requiring further elaboration. Structurally related indazole derivatives featuring C3-substitution have been optimized to achieve sub-50 nM ULK1 inhibition (IC50 < 50 nM) through structure-based design guided by molecular docking studies [1]. The C3-hydroxymethyl group serves as a versatile derivatization handle enabling installation of pharmacophores that confer nanomolar kinase inhibitory activity.

ULK1 autophagy kinase inhibitor oncology

Enhanced Lipophilicity and Drug-Like Properties

The 7-fluoro substitution in (7-Fluoro-1H-indazol-3-yl)methanol produces a computed XLogP3 of 0.8 and a topological polar surface area (TPSA) of 48.9 Ų [1]. These values position the compound within favorable drug-like property space (Lipinski-compliant) while offering increased lipophilicity relative to the non-fluorinated (1H-indazol-3-yl)methanol analog (LogP ~0.55 as extrapolated from indazole base values). The fluorine atom introduces an electron-withdrawing effect that modulates the pKa of the indazole N–H (7-fluoro-1H-indazole: calculated pKa 8.7 [2]) and influences hydrogen-bond donor/acceptor capacity. The rotatable bond count of 1 and hydrogen bond donor count of 2 provide a balanced profile for subsequent derivatization.

physicochemical property drug-likeness lead optimization pharmacokinetics

Reliable Commercial Supply with Analytical Documentation

(7-Fluoro-1H-indazol-3-yl)methanol is commercially available from multiple established chemical suppliers at standard purity specifications of ≥95% (HPLC), with certificates of analysis (COA) including NMR, HPLC, and GC characterization data upon request . The compound's CAS registry (1360929-76-5) ensures unambiguous identification across procurement channels. In contrast to custom synthesis-dependent analogs, this commercial availability enables reproducible structure-activity relationship (SAR) studies without batch-to-batch variability concerns that confound data interpretation in medicinal chemistry campaigns.

chemical procurement building block SAR medicinal chemistry

(7-Fluoro-1H-indazol-3-yl)methanol – Research Applications


Factor Xa Inhibitor Lead Optimization

This building block is directly applicable to anticoagulant drug discovery programs targeting factor Xa, where crystallographic evidence demonstrates that the 7-fluoroindazole moiety engages in a specific 2.9 Å hydrogen bond with the Gly216 backbone N–H, conferring approximately 60-fold greater inhibitory potency compared to unsubstituted indazole analogs [1]. The C3-hydroxymethyl group provides a functional handle for installing P1/P4 pharmacophores as described in the 7-fluoroindazole factor Xa inhibitor series [1].

Kinase Inhibitor SAR Exploration

The C3-hydroxymethyl indazole core serves as a versatile starting point for synthesizing kinase inhibitor libraries targeting ULK1, FGFR4, PLK4, TTK, and other oncology-relevant kinases. Structure-based optimization of C3-substituted indazole derivatives has yielded ULK1 inhibitors with IC50 < 50 nM [2], while indazole-based FGFR4 covalent inhibitors have achieved IC50 values as low as 2.4 nM against wild-type FGFR4 [3]. The 7-fluoro substituent may be leveraged to probe fluorine-specific binding interactions analogous to those characterized in factor Xa cocrystal structures.

Physicochemical Property Optimization

For lead optimization campaigns where incremental lipophilicity modulation (ΔXLogP3 ~0.25 relative to non-fluorinated analog) is desired without exceeding drug-like property thresholds, this fluorinated building block offers a validated entry point. The computed XLogP3 of 0.8 and TPSA of 48.9 Ų [4] position derived compounds favorably within oral drug-like chemical space while the fluorine atom provides metabolic stability benefits characteristic of strategic fluorine incorporation in medicinal chemistry.

Fragment-Based Drug Discovery

This compound is suitable for fragment-based drug discovery (FBDD) campaigns where fluorine-containing fragments are prioritized for their enhanced binding energy contributions (ΔΔG ≈ 2.4 kcal/mol for 7-fluoroindazole vs. indazole in factor Xa [1]) and favorable NMR/ X-ray screening properties. The compound's molecular weight (166.15 g/mol) falls within typical fragment library specifications (<300 Da), and the C3-hydroxymethyl group provides a synthetically tractable vector for fragment growing and linking strategies.

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